molecular formula C10H12ClF2NO B2812274 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride CAS No. 2309466-79-1

3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride

Cat. No. B2812274
CAS RN: 2309466-79-1
M. Wt: 235.66
InChI Key: HNQAQIBLTBWFCV-UHFFFAOYSA-N
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Description

“3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride” is a chemical compound with the CAS Number: 2309466-79-1 . It has a molecular weight of 235.66 . The compound is stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2NO.ClH/c1-14-9-4-7 (2-3-8 (9)11)10 (12)5-13-6-10;/h2-4,13H,5-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to pale cream powder or crystalline solid . It has a molecular weight of 235.66 . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Discovery and Medicinal Chemistry

Azetidine derivatives have been extensively studied for their potential in drug discovery and development. For example, azetidine-containing compounds have been designed as potent inhibitors of cholesterol absorption, highlighting the utility of azetidine rings in enhancing the activity of therapeutic agents (Rosenblum et al., 1998). The incorporation of azetidine and fluorine atoms into molecules has been a strategy to probe structure-activity relationships and to improve drug efficacy.

Synthesis and Chemical Properties

The synthesis of azetidine derivatives, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrates the interest in azetidine-based compounds as building blocks in medicinal chemistry. These compounds offer high potential for developing novel therapeutics due to their unique structural features (Van Hende et al., 2009).

Biochemical Applications

Fluoro-azetidine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors, indicating their potential use in neurological research and therapy. For instance, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been labeled for positron emission tomography (PET) imaging of nicotinic receptors, showcasing the applicability of azetidine derivatives in diagnostic imaging and receptor studies (Doll et al., 1999).

Antioxidant Activity

Novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant potentials. This research opens avenues for using azetidine derivatives in the development of antioxidants and therapeutic agents with potential medicinal benefits (Nagavolu et al., 2017).

Fluorophore Development

The design of enhanced fluorophores incorporating azetidine rings, like the Janelia Fluor series, has resulted in substantial increases in brightness and photostability. These developments highlight the significance of azetidine derivatives in advancing fluorescence microscopy and cellular imaging technologies (Grimm et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c1-14-9-4-7(2-3-8(9)11)10(12)5-13-6-10;/h2-4,13H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQAQIBLTBWFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CNC2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride

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